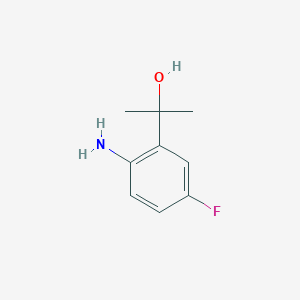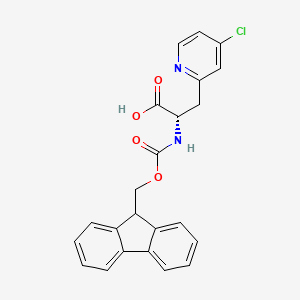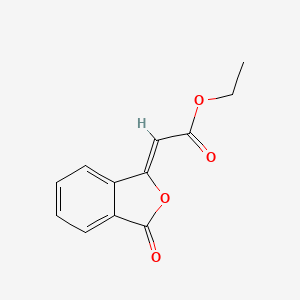![molecular formula C8H12N2O3 B12096901 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione CAS No. 308355-85-3](/img/structure/B12096901.png)
3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxymethyl group attached to a hexahydropyrrolo[1,2-A]pyrazine-1,4-dione core. Its molecular formula is C8H12N2O3, and it has a molecular weight of 184.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diketone, followed by hydroxymethylation. The reaction conditions often require a solvent such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione exerts its effects is largely dependent on its interaction with biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Molecular targets may include enzymes or receptors involved in oxidative stress pathways, where the compound’s antioxidant properties can play a role in reducing cellular damage .
Comparación Con Compuestos Similares
Pyrrolo[1,2-A]pyrazine-1,4-dione: This compound lacks the hydroxymethyl group but shares the core structure.
Hexahydropyrrolo[1,2-A]pyrazine-1,4-dione: Similar to the target compound but without the hydroxymethyl substitution.
Uniqueness: 3-(Hydroxymethyl)hexahydropyrrolo[1,2-A]pyrazine-1,4-dione is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
Propiedades
Número CAS |
308355-85-3 |
|---|---|
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O3/c11-4-5-8(13)10-3-1-2-6(10)7(12)9-5/h5-6,11H,1-4H2,(H,9,12) |
Clave InChI |
AHTDIKDEEMDJGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(=O)NC(C(=O)N2C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol;dihydrochloride](/img/structure/B12096856.png)
![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12096864.png)



![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B12096877.png)


